(2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromene core, which is known for its diverse biological activities, and is substituted with a 4-chlorophenyl group and a 4-(methylsulfanyl)phenyl group.
Preparation Methods
The synthesis of (2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-(methylsulfanyl)aniline to form an imine intermediate. This intermediate is then cyclized with 3-formylchromone under acidic conditions to yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Chemical Reactions Analysis
(2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures.
Scientific Research Applications
(2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s chromene core is known for its antioxidant and anti-inflammatory properties, making it a potential candidate for biological studies.
Medicine: Due to its structural similarity to other bioactive compounds, it may have potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes or receptors, modulating their activity. The compound may also exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular responses. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
(2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide can be compared with similar compounds such as:
4,4’-Difluorobenzophenone: This compound has a similar phenyl substitution pattern but lacks the chromene core, making it less versatile in biological applications.
Perfluorooctanoic acid (PFOA): While structurally different, PFOA is another compound with significant industrial applications.
4-Methoxyphenethylamine: This compound shares some structural features but has different functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17ClN2O2S |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide |
InChI |
InChI=1S/C23H17ClN2O2S/c1-29-19-12-10-18(11-13-19)26-23-20(14-15-4-2-3-5-21(15)28-23)22(27)25-17-8-6-16(24)7-9-17/h2-14H,1H3,(H,25,27) |
InChI Key |
HLAJRGPICQDMKA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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